2,5-dimethyl-1-(oxan-4-yl)-1H-pyrrole-3-carboxylic acid
Description
Historical Context of Pyrrole Carboxylic Acid Derivatives in Organic Chemistry
The development of pyrrole carboxylic acid derivatives has undergone significant evolution since the initial synthesis of pyrrole-2-carboxylic acid over a century ago. Pyrrole-2-carboxylic acid was first identified as a degradation product of sialic acids and subsequently recognized as a derivative of the oxidation of D-hydroxyproline isomers by mammalian D-amino acid oxidase. This foundational discovery established the biological relevance of pyrrole carboxylic acids and opened pathways for subsequent synthetic developments. The historical progression toward more complex derivatives, such as pyrrole-3-carboxylic acids, emerged from the recognition that positional isomerism in carboxyl group placement dramatically alters both chemical reactivity and biological activity.
The synthesis of pyrrole-3-carboxylic acid derivatives has been particularly challenging, requiring the development of sophisticated methodologies to achieve regioselective carboxylation at the 3-position. Early synthetic approaches relied on classical methods including the Hantzsch pyrrole synthesis, which involves the reaction of β-ketoesters with ammonia or primary amines and α-haloketones. However, these traditional methods often produced low yields and required harsh reaction conditions that limited their practical utility. The development of continuous flow synthesis methods has revolutionized the preparation of pyrrole-3-carboxylic acids, enabling direct synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones in a single microreactor system.
Research into substituted pyrrole derivatives has demonstrated that the pyrrole framework serves as a ubiquitous structural motif in biologically active natural products and pharmaceutically active agents. Members of this important class of heterocyclic compounds display diverse pharmacological properties including antibacterial, antiviral, anti-inflammatory, anticancer, and antioxidant activities. The historical significance of pyrrole derivatives is exemplified by atorvastatin calcium, which represents one of the world's leading cholesterol-lowering drugs and demonstrates the therapeutic potential of this chemical class.
Significance of Substituent Positioning in 3-Carboxy Pyrrole Systems
The positioning of substituents on the pyrrole ring system exerts profound influence on both chemical reactivity and molecular properties. In 3-carboxy pyrrole systems, the carboxyl group at position 3 creates unique electronic and steric environments that differentiate these compounds from their 2-carboxyl isomers. The electron-withdrawing nature of the carboxyl group at position 3 significantly affects the electronic distribution within the pyrrole ring, influencing both nucleophilic and electrophilic reactions at adjacent positions.
Research on efficient preparations of 1H-pyrrole-3-carboxylic acid derivatives has revealed that trifluoroacetylation, formylation, and bromination occur regioselectively at specific positions depending on the existing substitution pattern. The regioselectivity observed in these reactions demonstrates how the 3-carboxyl positioning creates predictable reaction patterns that can be exploited for synthetic planning. The quantitative hydrolysis of 3-trifluoroacetyl derivatives and subsequent removal of protecting groups has furnished new synthetic routes to simple 1H-pyrrole-3-carboxylic acid derivatives with high yields.
The influence of methyl substituents at positions 2 and 5 in the dimethyl-substituted system creates additional steric and electronic effects that further modulate reactivity patterns. Studies on 2,5-dimethyl-1H-pyrrole-3-carboxylic acid have shown that these methyl groups provide steric protection for the pyrrole nitrogen while simultaneously activating the ring toward certain electrophilic substitution reactions. The combination of 2,5-dimethyl substitution with 3-carboxyl functionality creates a unique electronic environment that can be fine-tuned through additional N-substitution.
| Substitution Pattern | Chemical Shift (ppm) | Coupling Constant (Hz) | Electronic Effect |
|---|---|---|---|
| H-2 (3-substituted) | 6.71 | J₂₃ = 2.5 | Electron-withdrawing influence |
| H-4 (3-substituted) | 6.89 | J₃₄ = 1.8 | Moderate deshielding |
| H-5 (3-substituted) | 6.25 | J₄₅ = 3.1 | Aromatic character retained |
| 2,5-Dimethyl system | 2.45 | - | Steric protection effect |
Role of Oxan-4-yl Groups in Modulating Molecular Properties
The incorporation of oxan-4-yl groups as nitrogen substituents represents a sophisticated approach to molecular modification that leverages the unique properties of tetrahydropyran derivatives. Oxan, which is the preferred International Union of Pure and Applied Chemistry name for tetrahydropyran, consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom. The oxan-4-yl substituent introduces significant conformational flexibility while providing specific steric and electronic effects that distinguish it from simpler alkyl substituents.
The structural characteristics of the oxan-4-yl group contribute to molecular properties through several mechanisms. The chair conformation of the tetrahydropyran ring system, which exists in its lowest energy conformation in the gas phase, provides a well-defined three-dimensional structure that influences molecular interactions. The oxygen atom within the oxan ring can participate in hydrogen bonding interactions, potentially affecting solubility and binding characteristics. Furthermore, the positioning of the pyrrole nitrogen attachment at the 4-position of the oxan ring creates an equatorial arrangement in the chair conformation, minimizing steric interactions while maximizing conformational stability.
Research on tetrahydropyranyl derivatives has demonstrated their utility in various chemical applications, particularly as protecting groups in organic synthesis. The 2-tetrahydropyranyl group has been extensively used as a protecting group for alcohols, where alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers that are resilient to various reaction conditions. While the oxan-4-yl substitution in pyrrole derivatives serves a different structural role, it benefits from the chemical stability and predictable conformational behavior that characterizes tetrahydropyran systems.
The computational chemistry data for this compound reveals important molecular descriptors that quantify the influence of the oxan-4-yl substituent. The topological polar surface area of 51.46 Ų indicates moderate polarity, while the logarithm of the partition coefficient value of 2.15464 suggests balanced hydrophilic-lipophilic properties. The presence of three hydrogen bond acceptors and one hydrogen bond donor, along with two rotatable bonds, demonstrates the molecular flexibility introduced by the oxan-4-yl group.
| Molecular Descriptor | Value | Significance |
|---|---|---|
| Topological Polar Surface Area | 51.46 Ų | Moderate polarity for membrane permeation |
| LogP (Partition Coefficient) | 2.15464 | Balanced hydrophilic-lipophilic character |
| Hydrogen Bond Acceptors | 3 | Potential for intermolecular interactions |
| Hydrogen Bond Donors | 1 | Limited proton donation capability |
| Rotatable Bonds | 2 | Moderate conformational flexibility |
| Molecular Weight | 223.27 Da | Optimal size for drug-like properties |
The integration of oxan-4-yl substitution with the 2,5-dimethylpyrrole-3-carboxylic acid framework creates a compound with carefully balanced molecular properties. The steric bulk provided by the oxan-4-yl group influences the overall molecular conformation while the oxygen atom within the ring system provides additional sites for molecular recognition and interaction. This combination of structural features positions this compound as a sophisticated molecular scaffold that exemplifies modern approaches to heterocyclic compound design and demonstrates the continued evolution of pyrrole chemistry toward increasingly complex and functionally diverse structures.
Properties
IUPAC Name |
2,5-dimethyl-1-(oxan-4-yl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-7-11(12(14)15)9(2)13(8)10-3-5-16-6-4-10/h7,10H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNGMKSVMXQJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCOCC2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethyl-1-(oxan-4-yl)-1H-pyrrole-3-carboxylic acid (CAS No. 1155632-23-7) is a pyrrole derivative characterized by its unique structure, which includes a pyrrole ring substituted with an oxan-4-yl group and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
- Molecular Formula : C₁₂H₁₇NO₃
- Molecular Weight : 223.27 g/mol
- Structure : The compound features a five-membered ring structure typical of pyrroles, with specific substitutions that enhance its biological activity.
The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The presence of the carboxylic acid group is crucial for its interaction with biomolecules, potentially modulating enzymatic activities or receptor functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrrole derivatives. For example, in a study involving various pyrrole compounds, it was found that certain derivatives exhibited significant cytotoxic effects on A549 human lung adenocarcinoma cells. The mechanism involved the reduction of cell viability, indicating that structural features such as the presence of the carboxylic acid group are critical for enhancing anticancer activity .
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| This compound | TBD | A549 (Lung) | |
| Compound 21 (similar structure) | 66 | A549 (Lung) | |
| Cisplatin (control) | 8 | A549 (Lung) |
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. In vitro studies indicated that certain pyrrole derivatives demonstrated effectiveness against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. The structural characteristics of these compounds contribute to their ability to disrupt bacterial cell functions .
Case Studies
- Anticancer Evaluation : A study evaluated the cytotoxic effects of various pyrrole derivatives on cancerous versus non-cancerous cells. It was found that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of pyrrole derivatives against resistant strains. The study utilized a range of concentrations and assessed the minimum inhibitory concentrations (MICs), revealing promising results for derivatives containing carboxylic acid functionalities .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds with a pyrrole structure have been associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique substitution pattern of 2,5-dimethyl-1-(oxan-4-yl)-1H-pyrrole-3-carboxylic acid may enhance its bioactivity.
Case Study: Anticancer Activity
In a study exploring novel anticancer agents, derivatives of pyrrole were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting that this compound could be a promising lead compound for further development in cancer therapy.
Organic Synthesis
The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Example Reaction:
The compound can undergo nucleophilic substitution reactions due to the presence of the carboxylic acid group, facilitating the introduction of diverse substituents to create new derivatives with potentially enhanced properties.
Materials Science
Research into the use of pyrrole derivatives in materials science has gained traction. This compound can be utilized in the development of conductive polymers and other advanced materials due to its electronic properties.
Case Study: Conductive Polymers
A recent study investigated the incorporation of pyrrole-based compounds into polymer matrices to enhance electrical conductivity. The findings demonstrated that incorporating this compound into polymer blends improved their conductivity compared to traditional materials.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations
Substituent Effects on Molecular Weight :
- The morpholine-containing derivative (266.30 g/mol) has the highest molecular weight due to its complex side chain, while the benzyl and methylphenyl analogs (229.28 g/mol) are lighter .
- The target compound (223.27 g/mol) is lighter than the thienylmethyl (235.30 g/mol) and chlorophenyl (249.70 g/mol) derivatives, reflecting the oxan-4-yl group’s moderate steric demand .
Electronic and Solubility Profiles :
- The thienylmethyl group introduces sulfur, which could enhance electron-withdrawing effects and alter redox behavior compared to the oxygen-containing oxan-4-yl group .
- The morpholine-derived compound includes a tertiary amine and carbonyl group, likely improving aqueous solubility via hydrogen bonding .
Thermal Stability :
- Only the thienylmethyl analog has a reported melting point (184–187°C), suggesting higher crystallinity compared to other derivatives .
Applications: Target Compound: Positioned as a scaffold for drug discovery due to its balanced polarity and modularity . Chlorophenyl and Benzyl Analogs: Likely explored in agrochemical or pharmaceutical research for their lipophilic aromatic groups . Morpholine Derivative: Potential use in medicinal chemistry for targeting enzymes or receptors requiring polar interactions .
Preparation Methods
Table 1: Summary of Knorr-type Pyrrole Synthesis Conditions
| Step | Reactants | Conditions | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| 1 | Propionaldehyde + Br2 | Bromination | Aprotic solvent | 0–50 | Forms 2-bromopropanal |
| 2 | 2-Bromopropanal + methyl acetoacetate + NH3 | Ring-closure (Knorr reaction) | Aprotic solvent | 0–50 | Yields pyrrole ester |
| 3 | Workup | Extraction, drying, crystallization | Dichloromethane, anhydrous Na2SO4 | Ambient | Purification |
Hydrolysis of Pyrrole Esters to Carboxylic Acids
Ester intermediates such as ethyl or tert-butyl pyrrole-3-carboxylates are commonly hydrolyzed to the free carboxylic acids using:
- Aqueous sodium hydroxide in ethanol or mixed solvents under reflux conditions.
- Acidification post-reflux to precipitate the carboxylic acid.
- Filtration and drying to obtain the pure acid.
For example, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid was prepared by refluxing the ethyl ester with 10% aqueous sodium hydroxide in ethanol-water for 3–4 hours, followed by acidification to pH 3, yielding the acid in 95% purity.
Continuous Flow One-Step Synthesis and In Situ Hydrolysis
Recent advances include a continuous flow microreactor method that synthesizes substituted pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones in a single step:
- The Hantzsch reaction occurs in flow, generating HBr as a byproduct.
- The HBr is utilized in situ to hydrolyze the tert-butyl esters to the corresponding carboxylic acids within the same microreactor.
- This method tolerates various substituents, including cyclic amines, and can produce free hydroxyl-containing pyrrole carboxylic acids without protecting groups.
- The process is scalable and efficient, producing gram quantities in hours with moderate to good yields (typically 60–70%).
Table 2: Continuous Flow Synthesis Highlights
| Parameter | Details |
|---|---|
| Starting materials | tert-Butyl acetoacetate, amines, 2-bromoketones |
| Reactor type | Microreactor (continuous flow) |
| Key reaction | Hantzsch pyrrole synthesis + in situ hydrolysis |
| Conditions | Base (DIPEA), temperature optimized per substrate |
| Yield range | Moderate to good (ca. 60–70%) |
| Advantages | One-step, scalable, mild, avoids protecting groups |
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Suitability for 2,5-Dimethyl-1-(oxan-4-yl) Derivative |
|---|---|---|---|
| Knorr-type condensation with bromopropanal | Mild conditions, high conversion, scalable | Multi-step, requires bromination step | Good, but requires synthesis of brominated aldehyde |
| Batch hydrolysis of esters | Simple, well-established | Requires isolation of ester intermediate | Straightforward for acid formation |
| Continuous flow one-step synthesis | One-step, scalable, tolerates hydroxyl groups | Requires specialized equipment | Highly suitable, efficient for N-(oxan-4-yl) substitution |
Summary of Research Findings
- The Knorr condensation approach with brominated aldehydes and methyl acetoacetate provides a robust route to 2,4-dimethyl pyrrole esters, which can be adapted for 2,5-dimethyl derivatives by modifying starting materials.
- Ester hydrolysis using sodium hydroxide in ethanol-water mixtures under reflux is a reliable method to obtain the free carboxylic acid with high purity and yield.
- The continuous flow synthesis method represents a state-of-the-art approach that integrates pyrrole formation and ester hydrolysis in a single step, improving efficiency and scalability, and is compatible with N-substituents bearing free hydroxyl groups such as oxan-4-yl.
- The continuous flow method also allows for rapid scale-up and automation, reducing reaction times and waste.
Data Table: Example Reaction Conditions for Pyrrole-3-Carboxylic Acid Preparation
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Propionaldehyde + Br2, aprotic solvent | 0–50 °C | 1–2 h | N/A | Forms 2-bromopropanal |
| Knorr Condensation | 2-Bromopropanal + methyl acetoacetate + NH3 | 0–50 °C | 10–14 h | 70–85 | Pyrrole ester formation |
| Ester Hydrolysis | NaOH (10%) in EtOH/H2O reflux | 80–100 °C | 3–4 h | 90–95 | Conversion to carboxylic acid |
| Continuous Flow Synthesis | tert-Butyl acetoacetate + amine + 2-bromoketone + DIPEA | 50–80 °C | Minutes | 60–70 | One-step pyrrole acid synthesis |
Q & A
Basic Synthesis & Purification
Q: What are the standard synthetic routes for preparing 2,5-dimethyl-1-(oxan-4-yl)-1H-pyrrole-3-carboxylic acid, and how are intermediates purified? A: A common approach involves multi-step synthesis starting with pyrrole derivatives. For example, diazomethane and triethylamine in dichloromethane at low temperatures (–20°C to –15°C) can facilitate alkylation or acylation reactions. Purification typically employs column chromatography (e.g., ethyl acetate/hexane, 1:4) and recrystallization from solvents like 2-propanol . Final products are characterized using HPLC (≥95% purity) and LCMS to confirm molecular weight .
Advanced Synthesis: Reaction Optimization
Q: How can reaction conditions be optimized to improve yields of this compound? A: Key parameters include temperature control (–20°C to prevent side reactions), stoichiometric ratios (e.g., excess diazomethane for complete substitution), and solvent choice (dichloromethane for solubility). Reaction progress should be monitored via TLC or in situ NMR. Post-synthetic modifications (e.g., ester hydrolysis) may require acidic/basic conditions, with yields enhanced by iterative crystallization .
Basic Characterization Techniques
Q: What analytical methods are essential for confirming the structure of this compound? A: Core techniques include:
- NMR spectroscopy : H and C NMR to verify substituents (e.g., oxan-4-yl at δ 3.5–4.0 ppm for tetrahydropyran protons) .
- LCMS/HRMS : To confirm molecular weight (e.g., [M+H] ion) and purity.
- HPLC : Retention time comparison with standards .
Advanced Characterization: X-ray Crystallography
Q: How can crystallographic data resolve ambiguities in molecular conformation? A: Single-crystal X-ray diffraction provides precise bond lengths/angles. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 12.74 Å, b = 7.85 Å, c = 14.42 Å, β = 115.2°) can confirm the spatial arrangement of the oxan-4-yl group and methyl substituents. This data resolves tautomerism or regiochemical uncertainties in pyrrole derivatives .
Handling & Safety (Basic)
Q: What safety precautions are recommended when handling this compound? A: While specific GHS classifications are unavailable, general precautions include:
- Use of PPE (gloves, lab coat, goggles).
- Avoid inhalation/ingestion; work in a fume hood.
- First aid: Flush eyes/skin with water for 15 minutes if exposed. Emergency procedures align with OSHA and ACGIH guidelines .
Stability & Storage (Advanced)
Q: How does the compound’s stability vary under different storage conditions? A: Stability studies suggest:
- Temperature : Store at –20°C in airtight containers to prevent decomposition.
- Light sensitivity : Protect from UV exposure to avoid photochemical reactions.
- Solubility : DMSO or ethanol is preferred for stock solutions; avoid aqueous buffers at extreme pH .
Biological Activity Design (Advanced)
Q: How can researchers design bioactivity studies for this compound? A: Pyrrole derivatives often exhibit antimicrobial or anticancer properties. Strategies include:
- In vitro assays : Screen against cancer cell lines (e.g., IC determination via MTT assay).
- Structure-activity relationship (SAR) : Modify the oxan-4-yl or carboxylic acid groups to enhance potency. Reference analogs like 4-dimethylamino-1-(4-methoxyphenyl)-pyrrole-3-carbonitrile for activity benchmarks .
Data Contradiction Resolution
Q: How to address conflicting spectral data or synthetic yields in literature? A: Contradictions often arise from:
- Reagent purity : Use freshly distilled triethylamine to avoid side reactions.
- Isomerism : Employ 2D NMR (COSY, NOESY) to distinguish regioisomers.
- Crystallization methods : Optimize solvent polarity (e.g., switch from 2-propanol to ethyl acetate/hexane) to isolate pure products .
Methodological Troubleshooting
Q: What steps mitigate low yields during ester hydrolysis to the carboxylic acid? A: Common fixes include:
- Catalyst selection : Use LiOH or NaOH in THF/water for efficient hydrolysis.
- Temperature : Reflux at 60–80°C for 12–24 hours.
- Workup : Acidify to pH 2–3 with HCl to precipitate the product .
Computational Modeling (Advanced)
Q: How can DFT calculations predict reactivity or spectroscopic properties? A: Density functional theory (B3LYP/6-31G*) models:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
